Cas no 797-20-6 (N,N''-bis[(E)-phenylmethylidene]benzene-1,4-diamine)
797-20-6 structure
Product Name:N,N''-bis[(E)-phenylmethylidene]benzene-1,4-diamine
Numero CAS:797-20-6
MF:C20H16N2
MW:284.354444503784
CID:883834
PubChem ID:272373
Update Time:2025-04-19
N,N''-bis[(E)-phenylmethylidene]benzene-1,4-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N''-bis[(E)-phenylmethylidene]benzene-1,4-diamine
- N-[4-(benzylideneamino)phenyl]-1-phenylmethanimine
- Benzamide, N,N'-[carbonylbis(iminomethylene)]bis-
- CTK2D5527
- Dihippenylharnstoff
- N,N'-Bis(benzoylaminomethyl)harnstoff
- N,N'-Bis-(benzoylamino-methyl)-harnstoff
- N,N'-bis-(benzoylamino-methyl)-urea
- N,N'-bis(benzylidene)-p-phenylenediaine
- N,N'-bis(benzylydene)benzene-1,4-diamine
- N,N'-bisbenzylidenebenzene-1,4-diamine
- N,N'-dibenzylidene-benzene-1,4-diamine
- N,N'-di-benzylidene-p-phenylenediamine
- N.N'-Bis-(benzaminomethyl)-harnstoff
- SCHEMBL3417678
- N~1~,N~4~-bis[(E)-phenylmethylidene]-1,4-benzenediamine
- CHEMBL219753
- NSC-116730
- N,N'-Bis(phenylmethylene)benzene-1,4-diamine
- 797-20-6
- JEPNTPUNAKFAOY-UHFFFAOYSA-N
- N,N'-dibenzylidenebenzene-1,4-diamine
- N1,N4-Dibenzylidenebenzene-1,4-diamine
- NSC116730
- AKOS024335377
- 1,4-Benzenediamine, N,N'-bis(phenylmethylene)-, (E,E)-
- N,N'-bisbenzylidenebenzene1,4diamine
- 61990-58-7
-
- Inchi: 1S/C20H16N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-16H/b21-15+,22-16+
- Chiave InChI: JEPNTPUNAKFAOY-YHARCJFQSA-N
- Sorrisi: N(=C/C1C=CC=CC=1)\C1C=CC(=CC=1)/N=C/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 284.13148
- Massa monoisotopica: 284.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 318
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 24.7Ų
Proprietà sperimentali
- Densità: 1.02
- Punto di ebollizione: 473.1°C at 760 mmHg
- Punto di infiammabilità: 232.8°C
- Indice di rifrazione: 1.584
- PSA: 24.72
- LogP: 5.18780
N,N''-bis[(E)-phenylmethylidene]benzene-1,4-diamine Letteratura correlata
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
797-20-6 (N,N''-bis[(E)-phenylmethylidene]benzene-1,4-diamine) Prodotti correlati
- 2272-45-9((E)-N-Benzylidene-4-methylaniline)
- 891-32-7(Benzylidene-2-naphthylamine)
- 538-51-2(N,1-diphenylmethanimine)
- 890-51-7(N-(1-Naphthyl)-N-(phenylmethylene)amine)
- 2362-77-8(Benzenamine,N-[(4-methylphenyl)methylene]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso